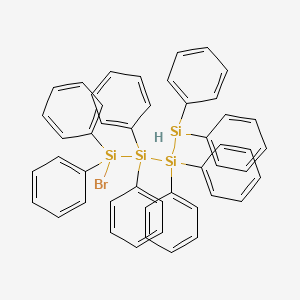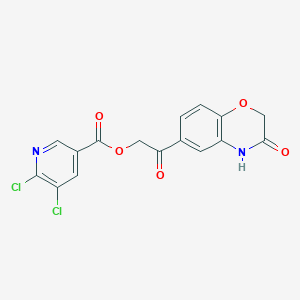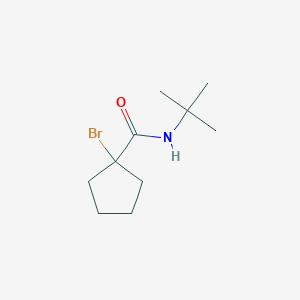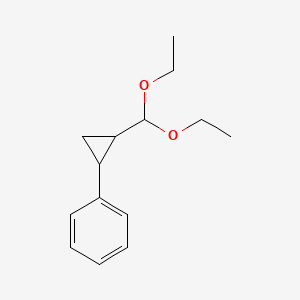
3-(Phenyl(3,5-xylyl)phosphino)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenyl(3,5-xylyl)phosphino)propionic acid is an organic compound with the molecular formula C17H19O2P It is a phosphine derivative, characterized by the presence of a phenyl group and a 3,5-xylyl group attached to a phosphino moiety, which is further connected to a propionic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenyl(3,5-xylyl)phosphino)propionic acid typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the reaction of 3,5-dimethylphenylmagnesium bromide with dichlorophenylphosphine to form the phosphine ligand.
Coupling with Propionic Acid: The phosphine ligand is then coupled with 3-bromopropionic acid under basic conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(Phenyl(3,5-xylyl)phosphino)propionic acid can undergo various chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The phenyl and xylyl groups can participate in electrophilic aromatic substitution reactions.
Complexation: The phosphine group can form coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.
Complexation: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives.
Complexation: Metal-phosphine complexes.
科学的研究の応用
3-(Phenyl(3,5-xylyl)phosphino)propionic acid has several scientific research applications:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in transition metal-catalyzed reactions.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.
作用機序
The mechanism of action of 3-(Phenyl(3,5-xylyl)phosphino)propionic acid largely depends on its role as a ligand in coordination chemistry. The phosphine group coordinates with metal centers, influencing the electronic properties and reactivity of the metal complex. This coordination can facilitate various catalytic processes, including hydrogenation, carbon-carbon coupling, and oxidation reactions.
類似化合物との比較
Similar Compounds
- Phenyl(3,5-xylyl)phosphinic acid
- 3-(3,4-Dimethoxy-phenyl)-propionic acid
- 3-(2-(3,4-Dimethoxy-phenyl)-acetylamino)-propionic acid
Uniqueness
3-(Phenyl(3,5-xylyl)phosphino)propionic acid is unique due to the presence of both phenyl and 3,5-xylyl groups attached to the phosphino moiety, which provides distinct steric and electronic properties. These properties make it a versatile ligand in catalysis and a valuable compound in materials science research.
特性
CAS番号 |
93872-48-1 |
|---|---|
分子式 |
C17H19O2P |
分子量 |
286.30 g/mol |
IUPAC名 |
3-[(3,5-dimethylphenyl)-phenylphosphanyl]propanoic acid |
InChI |
InChI=1S/C17H19O2P/c1-13-10-14(2)12-16(11-13)20(9-8-17(18)19)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,18,19) |
InChIキー |
KMMRXGLKNNACLW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)P(CCC(=O)O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)

![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)










